硼化铝

描述

Aluminum Boride is a hard, high-melting material with metal-like conductivity . It is part of a large family of inorganic solids known as intermetallic borides, which have rich bonding schemes and huge compositional and structural diversity .

Synthesis Analysis

Aluminum Boride can be synthesized by two methods: calcination of a mixture of Al and B powders at temperatures from 900 to 1500°C, and high-temperature self-propagating synthesis with mechanical preactivation . Another method involves the use of molybdenum aluminum boride single crystals, which are applied for the electrochemical N2 reduction reaction under ambient conditions and in alkaline media .Molecular Structure Analysis

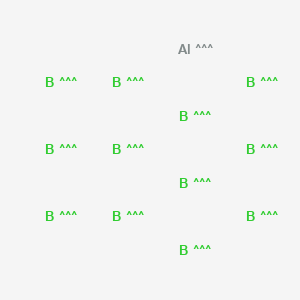

The B atoms in Aluminum Boride form graphite-like sheets with Al atoms between them, similar to the structure of magnesium diboride . The unique nano-laminated crystal structure of the MAB phase (a family of ternary transition metal aluminum borides) provides excellent electrocatalytic performances .Chemical Reactions Analysis

Aluminum Boride has been found to exhibit excellent electrocatalytic performances in the electrochemical N2 reduction reaction . It also reacts violently with water .Physical And Chemical Properties Analysis

Aluminum Boride is stable to nonoxidizing acids but breaks down in strong oxidizing agents and strong alkalis . It has high values of hardness, specific strength, melting point, chemical resistance, and thermal and electrical conductivity, as well as a low linear thermal expansion coefficient .科学研究应用

铝中的杂质去除: 硼化铝用于去除铝熔体中的 Ti、Zr、V 和 Cr 等杂质。为此,采用了硼处理,导致硼化物的形成。研究表明,双硼化物 (MB2) 在这些条件下是最稳定的热力学 (Khaliq et al., 2011); (Khaliq et al., 2014).

铝合金中的增强: 在激光粉末床熔合中,硼化铝和其他陶瓷颗粒用于增强铝合金。这导致打印部件的机械性能和晶粒细化得到改善 (Minasyan & Hussainova, 2022).

核应用: 已经研究了具有不同硼含量的铝/硼金属基复合材料 (MMC) 在核应用中的用途,其中硼具有中子吸收特性。随着硼含量的变化,观察到新的硼化物相的形成 (Abenojar et al., 2006).

航空中的高能材料: 硼化铝,例如 AlB2 和 AlB12,被认为是飞机现代燃料成分的有希望的材料。事实证明,它们可以改善航空燃料成分中使用的金属粉末的氧化动力学 (Korotkih et al., 2021).

钢的表面硬化: 硼化物涂层,包括硼化铝,被应用于钢部件以提高其耐磨性。这在车辆和飞机工程中特别有用 (Dmitriev et al., 2018).

二维材料: 已经发现了一种具有独特性能的二维硼化铝 (AlB6-ptAl-array) 纳米片,例如高稳定性、机械强度以及在纳米电子学和纳米力学中的潜在应用 (Song et al., 2019).

储氢: 硼化铝的研究正在储氢的背景下进行,研究其性质和潜在应用 (Graetz et al., 2011).

铝还原槽: 硼化铝与碳化物一起,已被探索用于铝还原槽中的阴极结构,可能降低阴极电压降并实现新的电池结构 (Ransley, 1962).

安全和危害

未来方向

属性

InChI |

InChI=1S/Al.12B | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXOOCQBAIRXOGG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B].[B].[B].[B].[B].[B].[B].[B].[B].[B].[B].[B].[Al] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

AlB12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701015528 | |

| Record name | Aluminium dodecaboride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701015528 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Aluminum boride | |

CAS RN |

12041-54-2, 37367-77-4 | |

| Record name | Aluminum boride (AlB12) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=12041-54-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Aluminum boride (AlB12) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Aluminium dodecaboride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701015528 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Aluminium dodecaboride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.737 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Aluminum boride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.606 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。